(1S)-1-(thiophen-2-yl)ethan-1-amine hydrochloride
Overview
Description
(1S)-1-(thiophen-2-yl)ethan-1-amine hydrochloride is a useful research compound. Its molecular formula is C6H10ClNS and its molecular weight is 163.67 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Activities
- Synthesis of Mannich Base Derivatives: A novel synthesis of 1-(3-(N,N-dimethylamino)-1-(5-substituted thiophene-2-yl)propylidene semicarbazone Mannich base derivatives was carried out. These derivatives were evaluated for anti-diabetic and anti-inflammatory activities, showcasing potential therapeutic uses (Gopi & Dhanaraju, 2018).
Crystal Structures and Derivatives
- Crystal Structures and Gold Derivative: Research on the crystal structures of N,N′-bis(thiophen-2-ylmethyl)ethane-1,2-diaminium hydrochloride and its [AuCl4]− salt was conducted. These studies provide insights into the molecular structure and potential applications in material science (Silva, Masciocchi, & Cuin, 2014).
Chemical Synthesis and Reactions
- Approach to Aminobenzo[b]thiophenes: A method for the synthesis of 2- and 3-aminobenzo[b]thiophenes was developed, highlighting the versatility of (1S)-1-(thiophen-2-yl)ethan-1-amine hydrochloride in chemical synthesis (Androsov et al., 2010).
Stereochemical Applications
- Stereospecific C–S Coupling Reaction: The compound was used in a copper-catalyzed stereospecific C–S coupling reaction, leading to the synthesis of highly enantiopure benzylic thioethers, thioacetates, and sulfones. This highlights its application in producing stereochemically complex molecules (Jiang, Li, Zhou, & Zeng, 2018).
Material Science Applications
Polymerization and Material Synthesis
The compound's derivative was used in electrochemical polymerization studies, which are essential for developing new materials with specific electrical properties (Nguyen & Nguyen, 2015).
Light-Emitting Photoinitiators
Derivatives of the compound were developed as photoinitiators for radical and cationic polymerizations under near-UV and visible light. This has implications for advancements in polymer science and technology (Zhang et al., 2015).
Properties
IUPAC Name |
(1S)-1-thiophen-2-ylethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NS.ClH/c1-5(7)6-3-2-4-8-6;/h2-5H,7H2,1H3;1H/t5-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCVTULVSCSWOB-JEDNCBNOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CS1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CS1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1305712-32-6 | |
Record name | (1S)-1-(thiophen-2-yl)ethan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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